molecular formula C10H12O5S B3288906 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid CAS No. 853799-71-0

3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid

Cat. No.: B3288906
CAS No.: 853799-71-0
M. Wt: 244.27 g/mol
InChI Key: UHOCXHRRKZQUHK-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid (CAS: 853799-71-0) is a carboxylic acid derivative featuring a thieno[3,4-b][1,4]dioxane (EDOT) core. Its molecular formula is C₁₀H₁₂O₅S, with a molar mass of 244.26 g/mol . The compound comprises a propanoic acid chain linked via an ether bond to the EDOT moiety, a structure that enables conjugation and functionalization. It serves as a monomer for synthesizing conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, which are pivotal in bioelectronics and organic electronics due to their tunable conductivity and stability .

Properties

IUPAC Name

3-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c11-10(12)1-2-13-3-7-4-14-8-5-16-6-9(8)15-7/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOCXHRRKZQUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669275
Record name 3-[(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853799-71-0
Record name 3-[(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid typically involves the reaction of thieno[3,4-b][1,4]dioxin with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of thieno[3,4-b][1,4]dioxin-2-ylmethanol with a propanoic acid derivative under suitable conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain-Length Variants: C7-EDOT-COOH and C14-EDOT-COOH

These compounds differ in the length of the alkyl spacer between the EDOT core and the carboxylic acid group:

  • C7-EDOT-COOH: 7-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)-7-oxoheptanoic acid.
  • C14-EDOT-COOH: 14-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)-14-oxotetradecanoic acid.
Key Differences:
Property 3-((EDOT)methoxy)propanoic Acid C7-EDOT-COOH C14-EDOT-COOH
Alkyl Chain Length C3 (propanoic acid) C7 (heptanoic acid) C14 (tetradecanoic acid)
Physical State Not explicitly reported White solid White powder
Yield Improved synthesis reported 77% 48%
NMR Shifts (1H) N/A δ 2.38 (q, 4H, J=7.2 Hz) δ 2.33 (td, 4H, J=7.6 Hz)

Sulfonated Analog: Sodium 4-((EDOT)methoxy)butane-1-sulfonate (S-EDOT)

S-EDOT (CAS: 204444-01-9) replaces the carboxylic acid with a sulfonate group, yielding C₁₁H₁₅NaO₆S₂ (MW: 330.35 g/mol).

Comparison:
Property 3-((EDOT)methoxy)propanoic Acid S-EDOT
Functional Group Carboxylic acid (-COOH) Sulfonate (-SO₃⁻Na⁺)
Solubility Moderate in polar solvents High water solubility
Conductivity Polymer-dependent >1000 S cm⁻¹ (polymer)
Applications Bioelectronics, intermediates Organic electronics

The sulfonate group in S-EDOT drastically enhances aqueous solubility and conductivity in polymers, making it superior for applications requiring high charge transport .

Polymeric Derivative: PEDTMSHA

Poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) (PEDTMSHA) is a self-assembling conductive polymer derived from thiol-functionalized EDOT monomers.

Key Contrasts:
Property 3-((EDOT)methoxy)propanoic Acid PEDTMSHA
Structure Monomeric carboxylic acid Polymer with thiol side chains
Conductivity Non-conductive as monomer Conductivity tunable via doping
Self-Assembly No Forms ordered films

Precursor: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol (HMEDOT)

HMEDOT (CAS: N/A) is a primary alcohol used to synthesize EDOT derivatives. Unlike the target compound, HMEDOT lacks the carboxylic acid group, limiting its direct application but making it a versatile intermediate for functionalization (e.g., esterification to form 3-((EDOT)methoxy)propanoic acid) .

Biological Activity

The compound 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid is a derivative of thieno[3,4-b][1,4]dioxin, a class of compounds known for diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H13O4S\text{C}_{11}\text{H}_{13}\text{O}_4\text{S}

Key Properties

PropertyValue
Molecular Weight241.29 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.296

Antimicrobial Activity

Research has indicated that derivatives of thieno[3,4-b][1,4]dioxin exhibit significant antimicrobial properties. In a study focusing on various derivatives, it was found that certain compounds demonstrated potent activity against multidrug-resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effects of several derivatives against common pathogens. The results are summarized in the following table:

CompoundPathogenMIC (µg/mL)
This compoundMRSA8
Vancomycin-resistant E. faecalis2
E. coli16
Candida auris32

These findings underscore the potential of this compound as a candidate for developing new antimicrobial agents targeting resistant strains.

The biological activity of thieno[3,4-b][1,4]dioxin derivatives is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways. The specific mechanisms include:

  • Inhibition of DNA Gyrase : Some studies suggest that these compounds may inhibit bacterial DNA gyrase, leading to impaired DNA replication.
  • Disruption of Cell Membrane Integrity : The compounds can affect the permeability of bacterial membranes, causing leakage of cellular contents.

Cytotoxicity Studies

While exploring the therapeutic potential, it is crucial to assess the cytotoxicity of these compounds. In vitro studies have shown varying degrees of cytotoxic effects on human cell lines. For instance:

  • Cell Line : HeLa (cervical cancer cells)
  • IC50 : Approximately 50 µg/mL for some derivatives.

Pharmacokinetics

Understanding the pharmacokinetics is essential for evaluating the viability of these compounds in clinical settings. Preliminary studies indicate that:

  • Absorption : Good oral bioavailability.
  • Metabolism : Primarily hepatic.
  • Excretion : Renal elimination predominates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via esterification of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol with tert-butyl acrylate, followed by hydrolysis. Key steps include:

  • Reacting the methanol precursor (CAS 146796-02-3) with tert-butyl acrylate under Mitsunobu conditions or acid catalysis to form the tert-butyl ester intermediate.
  • Hydrolyzing the ester using trifluoroacetic acid (TFA) or HCl to yield the final carboxylic acid. Optimize yields (reported up to 85%) by controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of methanol to acrylate) .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 or DMSO-d6_6 to confirm the thieno-dioxin core (δ 4.2–4.5 ppm for methylene groups) and propanoic acid chain (δ 2.5–3.0 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify C=O stretching (~1700 cm1^{-1}) and C-O-C vibrations (~1098 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 258.3 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritation .
  • Ventilation : Perform reactions in a fume hood to mitigate respiratory risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be incorporated into conductive polymers for bioelectronic applications?

  • Methodological Answer :

  • Electropolymerization : Use cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF6_6 as the electrolyte. The propanoic acid group enhances solubility in aqueous media, enabling biocompatible thin films for neural interfaces .
  • Copolymer Design : Combine with 3,4-ethylenedioxythiophene (EDOT) to form PEDOT derivatives. Adjust monomer ratios (e.g., 1:1 to 1:3) to tune conductivity (103^{-3} to 101^{-1} S/cm) and stability .

Q. What strategies are effective for copolymerizing this monomer with other EDOT derivatives to tune electrochemical properties?

  • Methodological Answer :

  • Suzuki Coupling : Integrate benzimidazole units (e.g., M1–M3 in ) for redox-active copolymers. Use Pd(PPh3_3)4_4 as a catalyst and THF/H2_2O as solvent at 80°C .
  • Post-Functionalization : Graft alkyl or sulfonate chains (e.g., sodium sulfonate in S-EDOT) to improve hydrophilicity and ion transport in solid-state devices .

Q. How does structural modification of the propanoic acid substituent influence the compound's electronic properties and polymer film stability?

  • Methodological Answer :

  • Substituent Effects : Replace the propanoic acid with:
  • Sulfonate groups : Enhances water solubility and reduces oxidation potential (e.g., S-EDOT, used in aqueous electrochromic devices) .
  • Long alkyl chains : Increases film flexibility but reduces conductivity. Characterize via X-ray diffraction (XRD) to assess crystallinity changes .
  • Accelerated Aging Tests : Expose polymer films to UV light or high humidity (85% RH) for 100+ hours. Monitor conductivity decay (<10% loss indicates robust stability) .

Data Contradiction Analysis

Q. How can discrepancies in reported electrochemical properties of polymers derived from this compound be resolved?

  • Methodological Answer :

  • Variable Source : Differences in doping levels (e.g., PF6_6^- vs. ClO4_4^-) or solvent purity (acetonitrile vs. propylene carbonate) can alter conductivity. Standardize electrolyte composition and degassing protocols .
  • Characterization Consistency : Use identical equipment (e.g., CH Instruments potentiostat) and scan rates (50 mV/s) for CV comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid

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